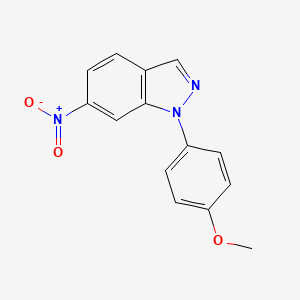
1-(4-Methoxyphenyl)-6-nitroindazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-6-nitroindazole is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the 4-position and a nitro group at the 6-position on the indazole ring imparts unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-6-nitroindazole typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 1-(4-Methoxyphenyl)indazole to introduce the nitro group at the 6-position. This can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure selectivity.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(4-Methoxyphenyl)-6-nitroindazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The methoxy group can be demethylated to form a phenol derivative using reagents like boron tribromide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Boron tribromide, anhydrous conditions.
Substitution: Amines, thiols, basic or acidic conditions depending on the nucleophile.
Major Products:
Reduction of Nitro Group: 1-(4-Methoxyphenyl)-6-aminoindazole.
Demethylation: 1-(4-Hydroxyphenyl)-6-nitroindazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-6-nitroindazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
相似化合物的比较
1-(4-Methoxyphenyl)-6-nitroindazole can be compared with other indazole derivatives such as:
1-(4-Methoxyphenyl)-3-nitroindazole: Similar structure but with the nitro group at the 3-position.
1-(4-Methoxyphenyl)-5-nitroindazole: Similar structure but with the nitro group at the 5-position.
1-(4-Methoxyphenyl)-2-nitroindazole: Similar structure but with the nitro group at the 2-position.
Uniqueness: The specific positioning of the methoxy and nitro groups in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C14H11N3O3 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-6-nitroindazole |
InChI |
InChI=1S/C14H11N3O3/c1-20-13-6-4-11(5-7-13)16-14-8-12(17(18)19)3-2-10(14)9-15-16/h2-9H,1H3 |
InChI 键 |
IAHLTHNJLMRCNM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


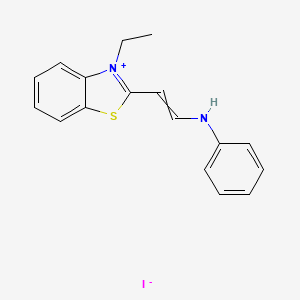
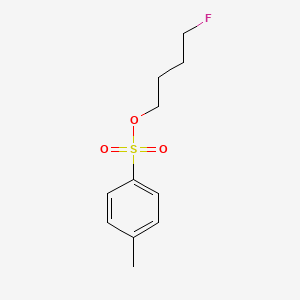
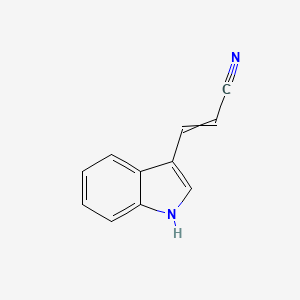
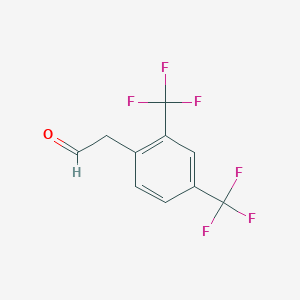


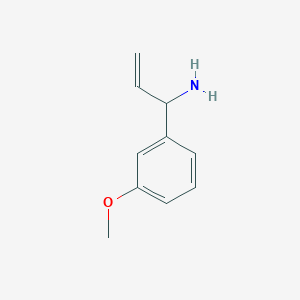
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B12444394.png)
![4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B12444396.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-(naphthalen-1-ylacetyl)acetohydrazide](/img/structure/B12444421.png)
![N-[4-(Aminomethyl)phenyl]-3-methylbenzamide](/img/structure/B12444423.png)
![4-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B12444434.png)

![2-{[(5Z)-2-(1,2-diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl}-5-fluorophenyl pyrrolidine-1-carboxylate](/img/structure/B12444443.png)
